molecular formula C9H20ClNO B6218571 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride CAS No. 2742660-76-8

3-[(tert-butoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B6218571
CAS No.: 2742660-76-8
M. Wt: 193.7
InChI Key:
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Description

3-[(tert-butoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7 g/mol. It is widely used in scientific research and industry due to its unique chemical properties and reactivity.

Preparation Methods

This can be achieved through various synthetic routes, including the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

3-[(tert-butoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

3-[(tert-butoxy)methyl]pyrrolidine hydrochloride is extensively used in scientific research across various fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[(tert-butoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-[(tert-butoxy)methyl]pyrrolidine: The non-hydrochloride form of the compound.

    tert-Butyl pyrrolidine: A related compound with a similar structure but different functional groups.

    tert-Butylamine derivatives: Compounds with tert-butyl groups attached to amine functionalities.

These compounds share some chemical properties but differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride involves the reaction of pyrrolidine with tert-butyl chloroacetate to form 3-[(tert-butoxy)carbonyl]pyrrolidine, which is then reacted with formaldehyde and hydrogen chloride to yield the final product.", "Starting Materials": [ "Pyrrolidine", "Tert-butyl chloroacetate", "Formaldehyde", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(tert-butoxy)carbonyl]pyrrolidine.", "Step 2: 3-[(tert-butoxy)carbonyl]pyrrolidine is then reacted with formaldehyde and hydrogen chloride gas in a solvent such as methanol or ethanol to yield 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] }

CAS No.

2742660-76-8

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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